6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride
Description
6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride (CAS: 1379358-48-1) is a halogenated imidazopyridine derivative with the molecular formula C₇H₇BrCl₂N₂O and a molecular weight of 285.96 g/mol . Its structure features a bromine atom at position 6, a hydroxyl group at position 8, and two hydrochloride counterions (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antitrypanosomal agents . The dihydrochloride salt form enhances aqueous solubility, making it advantageous for in vitro and in vivo studies .
Properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridin-8-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPRTDKAPZXWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)O)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrCl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through various methods such as condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions.
Formation of Dihydrochloride Salt: The final step involves the conversion of the compound into its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it valuable in organic synthesis.
Reactivity and Transformations
6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride can undergo several chemical reactions:
- Nucleophilic Substitution: The bromine atom can be replaced with other functional groups using reagents such as sodium azide or thiocyanate.
- Oxidation and Reduction: The hydroxyl group can be oxidized to form carbonyl compounds or reduced to generate hydrogen derivatives.
- Cyclization Reactions: It can participate in cyclization to create more complex structures.
These reactions are significant for developing new materials and pharmaceuticals .
Biological Applications
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential bioactive properties. Studies have shown its effectiveness against various pathogens, suggesting its use as an antimicrobial agent. Additionally, it has been investigated for anticancer activity, particularly as a cyclin-dependent kinase (CDK) inhibitor .
Mechanism of Action
The compound's mechanism involves inhibiting specific enzymes or proteins crucial for pathogen replication. This inhibition can lead to reduced viability of microbial cells and cancerous tissues .
Medicinal Applications
Therapeutic Potential
this compound is explored for its therapeutic applications in treating diseases such as tuberculosis and other infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development .
Case Studies and Research Findings
Recent studies have focused on the compound's pharmacokinetic properties, including absorption and metabolism. For instance, a study highlighted its effectiveness as a NAMPT (Nicotinamide adenine dinucleotide biosynthesis) activator, which is crucial for cellular metabolism . Another research effort demonstrated its potential in treating autoimmune conditions by inhibiting specific pathways involved in inflammation .
Industrial Applications
In the industrial sector, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its role as an intermediate facilitates the development of new drugs and materials with enhanced properties .
Summary Table of Applications
| Application Area | Specific Uses | Mechanism |
|---|---|---|
| Chemistry | Synthesis of heterocycles | Nucleophilic substitution, oxidation/reduction |
| Biology | Antimicrobial and anticancer | Enzyme inhibition |
| Medicine | Treatment of infectious diseases | Pathway modulation |
| Industry | Production of pharmaceuticals | Intermediate in synthesis |
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes or proteins involved in the replication of pathogens, thereby exhibiting antimicrobial or antiviral activity . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Halogen-Substituted Derivatives
6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride
8-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrochloride
- CAS : 957120-39-7
- Molecular Formula : C₇H₅BrCl₂N₂
- Key Differences: Dual halogen substitution (Br at position 8, Cl at position 6) introduces steric and electronic effects distinct from the monohalogenated target compound.
6-Chloro-8-iodoimidazo[1,2-a]pyridine Hydrochloride
Functional Group Modifications
6-Bromoimidazo[1,2-a]pyridin-8-amine
- Molecular Formula : C₇H₆BrN₃
- Key Differences: Replacement of the hydroxyl group (-OH) with an amino group (-NH₂) alters hydrogen-bonding capacity and basicity. Demonstrated activity as a cyclin-dependent kinase-2 (CDK2) inhibitor, highlighting the pharmacological relevance of amino-substituted derivatives .
Ethyl 8-Amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Molecular Formula : C₁₀H₁₀BrN₃O₂
- Used in the synthesis of antiviral and anticonvulsant agents .
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid
Aqueous Solubility
- The dihydrochloride salt of 6-bromoimidazo[1,2-a]pyridin-8-ol exhibits superior solubility compared to its free base (C₇H₅BrN₂O, MW: 213.03 g/mol) .
- Sulfonylmethyl derivatives (e.g., 8-bromo-6-chloro-2-sulfonylmethyl analogs) are synthesized to further improve solubility and pharmacokinetic profiles .
Comparative Data Table
Research Implications
- Halogen Effects : Bromine’s larger size enhances van der Waals interactions in biological targets compared to chlorine, but may reduce metabolic stability .
- Salt Forms : Dihydrochloride salts are preferred for in vivo studies due to improved solubility, whereas free bases are utilized in organic synthesis .
- Functional Groups: Hydroxyl and amino groups at position 8 are critical for hydrogen bonding in kinase inhibition, while carboxylates enable further derivatization .
Biological Activity
6-Bromoimidazo[1,2-a]pyridin-8-ol dihydrochloride is a heterocyclic compound derived from imidazo[1,2-a]pyridine, which is noted for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial, antiviral, and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromine atom and a hydroxyl group at specific positions on the imidazo[1,2-a]pyridine core, which contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness with Minimum Inhibitory Concentration (MIC) values as low as 50 µg/mL against E. coli and 75 µg/mL against S. agalactiae .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. agalactiae | 75 |
Antiviral Activity
The compound has shown promise as an antiviral agent by inhibiting specific enzymes involved in the replication of viral pathogens. The mechanism of action involves interaction with molecular targets that are crucial for viral replication .
Anticancer Properties
In addition to its antimicrobial and antiviral activities, this compound has been investigated for its anticancer potential. Studies have indicated that it may inhibit cell proliferation in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes and proteins involved in disease pathways. For instance, it may act by blocking the active sites of enzymes necessary for microbial growth or viral replication .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazopyridine derivatives. Variations in substituents on the imidazo[1,2-a]pyridine scaffold can significantly alter biological activity. The presence of bromine and hydroxyl groups in this compound enhances its reactivity and interaction with biological targets .
Case Studies
Recent studies have highlighted the potential applications of this compound:
- Antimicrobial Evaluation : A study evaluated several imidazopyridine derivatives for their antibacterial properties, finding that compounds similar to 6-Bromoimidazo[1,2-a]pyridin-8-ol exhibited notable effectiveness against Gram-positive bacteria .
- Antiviral Screening : Another research effort focused on the antiviral capabilities of this compound against RNA viruses, revealing promising results that suggest further development as a therapeutic agent .
Q & A
Q. What statistical tools are recommended for analyzing structure-activity relationship (SAR) data in brominated imidazo[1,2-a]pyridine analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
